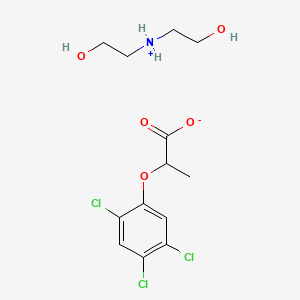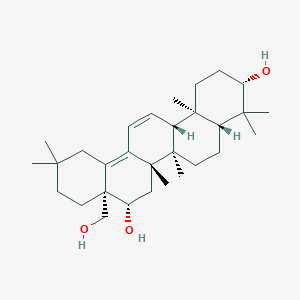
Saikogenin C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Saikogenin C: is a triterpenoid saponin derived from the roots of the plant Bupleurum falcatum. It is one of the many saikosaponins found in this plant, which have been traditionally used in Chinese medicine for their various pharmacological properties. This compound is known for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and hepatoprotective activities .
准备方法
Synthetic Routes and Reaction Conditions: Saikogenin C can be synthesized through the hydrolysis of saikosaponins. The process involves the use of recombinant glycoside hydrolases that exhibit glycoside cleavage activity with saikosaponins. These enzymes, such as BglPm and BglLk, are cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, and exhibit good activity between 30–37 °C and pH 6.5–7.0 .
Industrial Production Methods: The industrial production of this compound involves the extraction of saikosaponins from Bupleurum falcatum using preparative high-performance liquid chromatography. The saikosaponins are then converted into this compound via enzymatic hydrolysis using high β-glycosidase activity. The final product is purified using a silica column to achieve high purity .
化学反应分析
Types of Reactions: Saikogenin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities .
科学研究应用
Chemistry: Saikogenin C is used as a precursor in the synthesis of various bioactive compounds. Its unique structure allows for the development of new derivatives with potential therapeutic applications.
Biology: In biological research, this compound is studied for its effects on cellular processes. It has been shown to inhibit the growth of cancer cells and modulate immune responses .
Medicine: Its hepatoprotective and anti-inflammatory properties make it a promising candidate for drug development .
Industry: In the pharmaceutical industry, this compound is used in the formulation of herbal medicines and supplements. Its natural origin and therapeutic properties make it an attractive ingredient for various health products .
作用机制
Saikogenin C exerts its effects through multiple molecular targets and pathways. It modulates the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. For example, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .
相似化合物的比较
- Saikogenin A
- Saikogenin E
- Saikogenin F
Comparison: While all these compounds share a similar triterpenoid structure, Saikogenin C is unique in its specific biological activities and therapeutic potential. For instance, Saikogenin A is known for its hepatoprotective effects, while Saikogenin E and F have shown anti-cancer properties. This compound, on the other hand, exhibits a broader range of pharmacological activities, making it a versatile compound for various applications .
属性
分子式 |
C30H48O3 |
|---|---|
分子量 |
456.7 g/mol |
IUPAC 名称 |
(3S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8-9,21-24,31-33H,10-18H2,1-7H3/t21-,22+,23-,24-,27-,28+,29+,30+/m0/s1 |
InChI 键 |
YBOARTSXXLBKCV-WTNJYQGSSA-N |
手性 SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@H](C[C@]43C)O)CO)(C)C)C)(C)C)O |
规范 SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)O)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


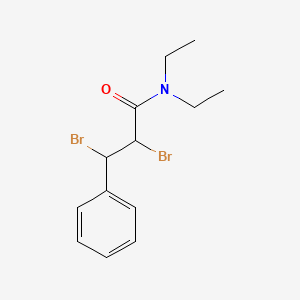
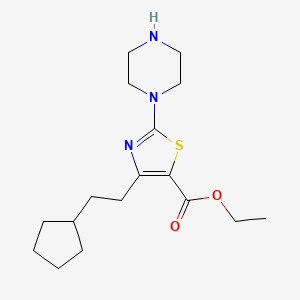
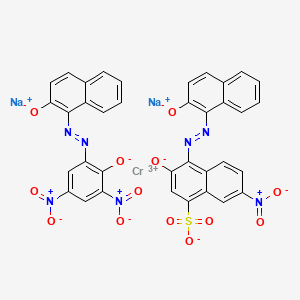
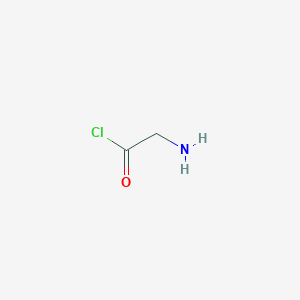
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
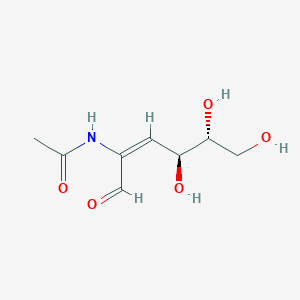
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
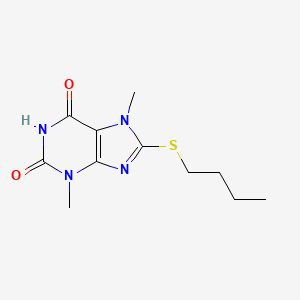
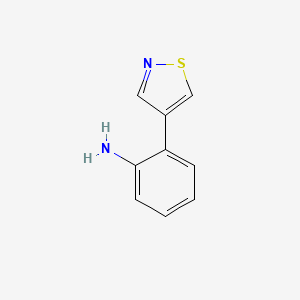

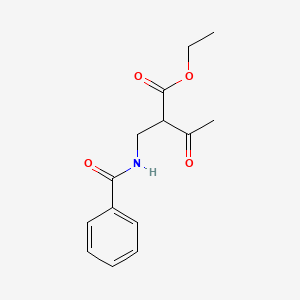

![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
